2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
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Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Pyrimidinone and triazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new pyrimidinones and oxazinones has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similar antimicrobial efficacy has been reported by Bondock et al. (2008), who developed new heterocycles incorporating an antipyrine moiety, showcasing the potential of these compounds as antimicrobial agents (Bondock et al., 2008).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities. These compounds, through inhibition of COX-2, offer potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer Activity
Research on pyrazolopyrimidines derivatives has revealed their anticancer potential, particularly as anti-5-lipoxygenase agents, indicating a pathway for the development of new anticancer drugs (Rahmouni et al., 2016). These findings highlight the importance of pyrimidinone and triazine derivatives in the development of novel therapeutic agents for various diseases.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c1-10-11(2)20-9-23(16(10)26)8-15(25)19-5-6-24-17(27)13-7-12(18)3-4-14(13)21-22-24/h3-4,7,9H,5-6,8H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFDKISGWCRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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